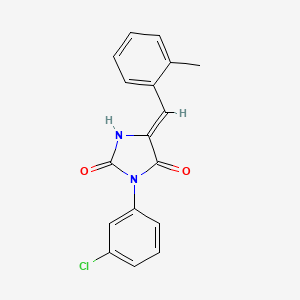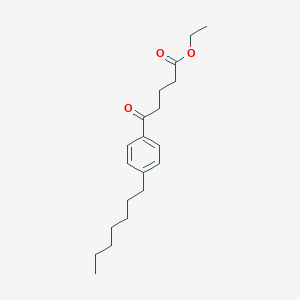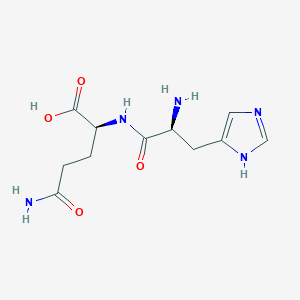
Histidylglutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histidylglutamine is a dipeptide composed of the amino acids histidine and glutamine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
準備方法
Synthetic Routes and Reaction Conditions: Histidylglutamine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases that specifically cleave proteins to produce the desired dipeptide. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .
化学反応の分析
Types of Reactions: Histidylglutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may yield simpler amine derivatives .
科学的研究の応用
Histidylglutamine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Studied for its role in protein metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and its potential use in treating metabolic disorders.
Industry: Used in the production of specialized peptides and as a component in various biochemical assays.
作用機序
Histidylglutamine exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in protein metabolism, such as proteases and peptidases. These interactions can modulate the activity of these enzymes, leading to changes in protein catabolism and synthesis. Additionally, this compound may influence cellular signaling pathways involved in immune responses and metabolic regulation .
類似化合物との比較
Histidylglutamine is unique compared to other dipeptides due to its specific composition of histidine and glutamine. Similar compounds include:
Histidylalanine: Composed of histidine and alanine.
Glutamylglutamine: Composed of glutamic acid and glutamine.
Histidylserine: Composed of histidine and serine.
These compounds share some similarities in their structure and function but differ in their specific amino acid composition and resulting biochemical properties .
特性
CAS番号 |
224638-13-5 |
|---|---|
分子式 |
C11H17N5O4 |
分子量 |
283.28 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H17N5O4/c12-7(3-6-4-14-5-15-6)10(18)16-8(11(19)20)1-2-9(13)17/h4-5,7-8H,1-3,12H2,(H2,13,17)(H,14,15)(H,16,18)(H,19,20)/t7-,8-/m0/s1 |
InChIキー |
CTCFZNBRZBNKAX-YUMQZZPRSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
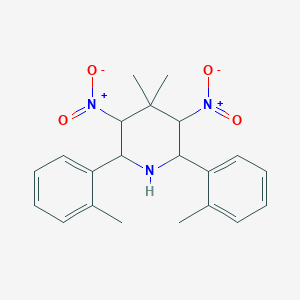
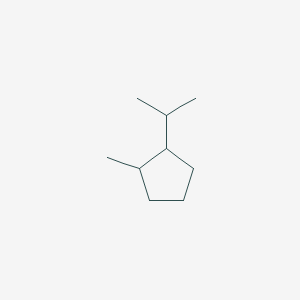
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
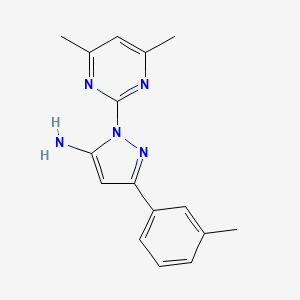

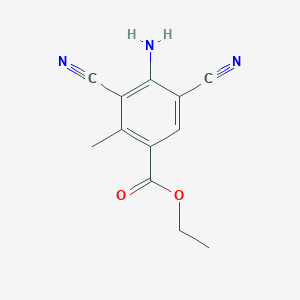
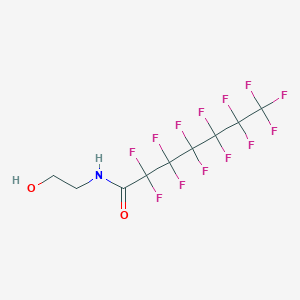
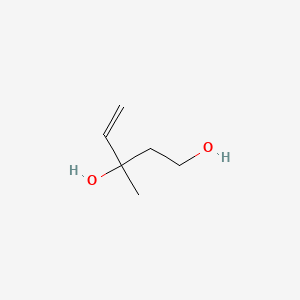

![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
